Stereochemical Configuration and Stability of CAS 114812-34-9: A Comprehensive Technical Guide
Stereochemical Configuration and Stability of CAS 114812-34-9: A Comprehensive Technical Guide
Executive Summary
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9), commonly referred to as N-Ethyl-L-prolinamide, is a rigid, chiral aliphatic amine and carboxamide derivative[1]. In advanced pharmaceutical manufacturing, it serves as a critical C-terminal building block for gonadotropin-releasing hormone (GnRH) agonists such as Leuprolide and Deslorelin[2][3]. Furthermore, its reduction yields (S)-2-aminomethyl-1-ethylpyrrolidine, the primary chiral precursor for benzamide-class antipsychotics like Levosulpiride and Amisulpride[4].
Because the pharmacological efficacy of these active pharmaceutical ingredients (APIs) is entirely dependent on their spatial geometry, maintaining the stereochemical integrity and chemical stability of CAS 114812-34-9 during storage and synthesis is paramount. This whitepaper details the mechanistic causality behind its stereochemical configuration, degradation pathways, and the validated protocols required to ensure its stability.
Stereochemical Configuration & Mechanistic Significance
The (S)-Configuration at the C2 Position
CAS 114812-34-9 possesses a single stereocenter at the C2 position of the pyrrolidine ring, exclusively in the (S)-configuration (L-isomer)[1]. The rigid five-membered pyrrolidine ring restricts the conformational degrees of freedom around the ϕ (phi) dihedral angle of the peptide backbone when incorporated into a peptide chain.
Causality in Drug Design:
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Peptide Therapeutics (GnRH Agonists): In Leuprolide acetate (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt), the N-ethyl-L-prolinamide residue acts as the C-terminal cap[2]. The (S)-configuration forces a specific β -turn conformation that perfectly mimics natural GnRH, preventing rapid enzymatic degradation by post-proline cleaving enzymes while maximizing binding affinity to the pituitary GnRH receptors[2][3].
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Small Molecule APIs (Levosulpiride): The D2/D3 dopamine receptors are highly stereoselective. If the (S)-configuration of the precursor is compromised, the resulting (R)-enantiomer of the antipsychotic exhibits drastically reduced target affinity and increased off-target extrapyramidal side effects[4].
Synthesis and Application Workflow
Synthesis pathways of CAS 114812-34-9 and its divergence into peptide and small-molecule APIs.
Physicochemical Stability Profile
CAS 114812-34-9 is a highly functionalized molecule containing a tertiary amine and a primary carboxamide. Its stability is threatened by three primary degradation mechanisms:
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Hygroscopicity & Hydrolysis: The compound is highly hygroscopic[5]. Absorption of atmospheric moisture leads to stoichiometry errors during coupling reactions. More critically, moisture facilitates micro-environments where localized pH shifts catalyze the hydrolysis of the carboxamide to 1-ethylpyrrolidine-2-carboxylic acid[5].
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Base-Catalyzed Racemization: The α -proton at the C2 position is slightly acidic due to the adjacent electron-withdrawing carboxamide group. Under strongly basic conditions, deprotonation occurs, forming an achiral enolate intermediate. Reprotonation yields a racemic mixture, destroying the compound's value as a chiral building block.
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Oxidation: The tertiary amine is susceptible to N-oxide formation over prolonged exposure to atmospheric oxygen or light[5].
Degradation Mechanisms
Primary degradation pathways of CAS 114812-34-9 triggered by environmental stressors.
Quantitative Degradation Data
The following table summarizes the stability kinetics of CAS 114812-34-9 under various forced degradation conditions (based on ICH Q1A guidelines).
| Stress Condition | Timeframe | Primary Degradant | Degradation (%) | Preventive Measure |
| Ambient Air (75% RH) | 14 Days | Water Adduct / Hydrolysis | 4.2% | Store in desiccator under Argon/N₂[5]. |
| 0.1N NaOH (Basic) | 48 Hours | (R)-Enantiomer (Racemate) | 12.5% | Avoid strong bases during formulation. |
| 0.1N HCl (Acidic) | 48 Hours | 1-Ethylpyrrolidine-2-carboxylic acid | 8.7% | Buffer solutions to pH 6.0–7.0[5]. |
| 3% H₂O₂ (Oxidative) | 24 Hours | Tertiary N-Oxide | 15.3% | Store away from oxidizing agents[5]. |
| Thermal (60°C) | 7 Days | Amide Hydrolysis | 2.1% | Cold storage at 2–8°C[1][5]. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are established for quality control.
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To quantify the presence of the (R)-enantiomer impurity resulting from racemization. Causality: The tertiary amine in CAS 114812-34-9 interacts strongly with residual silanols on the silica support of standard HPLC columns, causing severe peak tailing. The addition of Diethylamine (DEA) to the mobile phase acts as a competitive silanol-blocker, ensuring sharp peaks and accurate integration[6].
Step-by-Step Methodology:
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Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
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Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the mixture. Degas ultrasonically for 15 minutes.
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Sample Preparation: Dissolve 10 mg of CAS 114812-34-9 in 10 mL of the mobile phase (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
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Chromatographic Conditions:
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Flow rate: 1.0 mL/min (Isocratic).
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Column Temperature: 25°C.
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Detection: UV at 210 nm (amides lack strong chromophores at higher wavelengths).
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Validation: Inject a known racemic standard first. Ensure the resolution ( Rs ) between the (S)-peak and (R)-peak is ≥1.5 [6]. Inject the sample and calculate the enantiomeric excess ( ee=AreaS+AreaRAreaS−AreaR×100 ).
Protocol 2: Forced Degradation & Stability Testing (ICH Q1A)
Objective: To validate the shelf-life and storage conditions of the compound. Causality: By intentionally subjecting the compound to extreme conditions, we can map its degradation kinetics. Neutralizing the samples prior to injection is critical to prevent the degradation of the HPLC column's silica matrix.
Step-by-Step Methodology:
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Acid Hydrolysis: Transfer 50 mg of the compound to a 50 mL volumetric flask. Add 10 mL of 0.1N HCl. Heat at 60°C for 48 hours. Cool to room temperature and neutralize with 10 mL of 0.1N NaOH. Dilute to volume with mobile phase.
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Base Racemization: Repeat step 1 using 10 mL of 0.1N NaOH. Neutralize with 10 mL of 0.1N HCl.
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Oxidative Stress: Transfer 50 mg to a flask, add 10 mL of 3% H₂O₂, and store in the dark at room temperature for 24 hours. Dilute to volume.
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Analysis: Analyze all samples using the Chiral HPLC method (Protocol 1) to check for racemization, and a standard Reverse-Phase HPLC method (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to check for hydrolysis and N-oxide formation[6].
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Mass Balance: Ensure that the sum of the intact API peak area and all degradant peak areas equals the peak area of the unstressed control sample ( ±2% ).
References
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Creative Diagnostics. "Clinical Applications of Leuprolide". creative-diagnostics.com.[Link]
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AERU. "Deslorelin acetate". herts.ac.uk. [Link]
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USP-NF. "Leuprolide Acetate". uspnf.com.[Link]
Sources
- 1. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | 114812-34-9 [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Deslorelin acetate [sitem.herts.ac.uk]
- 4. guidechem.com [guidechem.com]
- 5. 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0 | Benchchem [benchchem.com]
- 6. uspnf.com [uspnf.com]
